ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]propanoate
Description
Ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]propanoate is a structurally complex organometallic compound featuring:
- Two tert-butoxycarbonyl (Boc) groups: These act as protecting groups for the amino and hydroxyl functionalities, ensuring stability during synthetic processes .
- Trimethylstannyl (Sn(CH₃)₃) group: This moiety enables participation in Stille cross-coupling reactions, a key strategy in organometallic synthesis .
The compound’s molecular weight is expected to be significantly higher than simpler analogs due to the Boc and stannyl substituents. Its primary applications likely involve synthetic organic chemistry, particularly in constructing complex architectures for pharmaceuticals or materials science.
Properties
Molecular Formula |
C24H39NO7Sn |
|---|---|
Molecular Weight |
572.3 g/mol |
IUPAC Name |
ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]propanoate |
InChI |
InChI=1S/C21H30NO7.3CH3.Sn/c1-8-26-17(23)16(22-18(24)28-20(2,3)4)13-14-9-11-15(12-10-14)27-19(25)29-21(5,6)7;;;;/h9,11-12,16H,8,13H2,1-7H3,(H,22,24);3*1H3;/t16-;;;;/m0..../s1 |
InChI Key |
XEUXYSZSPXVNDQ-FXAGWRDUSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=C(C=C(C=C1)OC(=O)OC(C)(C)C)[Sn](C)(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=C(C=C1)OC(=O)OC(C)(C)C)[Sn](C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Biological Activity
Ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]propanoate is a complex organic compound with significant potential in medicinal chemistry and biological research. Its structural complexity suggests a variety of biological activities, particularly in the fields of pharmacology and biochemistry.
- Molecular Formula : C23H32N3O6
- Molecular Weight : 446.5 g/mol
- IUPAC Name : Ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(1,3,4-trimethyl-2,6-dioxo-5H-pyrimidin-3-ium-5-yl)phenyl]propanoate
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trimethylstannyl group suggests potential applications in organometallic chemistry, possibly influencing enzyme activity through metal coordination or by acting as a prodrug that releases active species upon metabolic conversion.
Antimicrobial Properties
Research has indicated that derivatives of compounds similar to ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-methylpropan-2-yl)oxycarbonyloxy]-phenylpropanoate exhibit significant antimicrobial activities. This could be due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes .
Case Studies
-
Antibacterial Activity :
A study evaluated the antibacterial efficacy of similar compounds against various strains of bacteria. The results indicated that modifications in the side chains significantly affected the potency, with certain derivatives demonstrating enhanced activity against resistant strains . -
Anticancer Potential :
In vitro studies have shown that derivatives containing similar functional groups can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways, suggesting potential for further development as anticancer agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H32N3O6 |
| Molecular Weight | 446.5 g/mol |
| Purity | ~95% |
| Antimicrobial Activity | Effective against multiple strains |
| Anticancer Activity | Induces apoptosis in vitro |
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 307.4 g/mol . Its structure features several functional groups, including an amine, ester, and aromatic rings, which contribute to its reactivity and potential applications.
Medicinal Chemistry
Anticancer Activity : The compound has been investigated for its potential anticancer properties due to the presence of the trimethylstannyl group, which can enhance the compound's interaction with biological targets. Studies have shown that organotin compounds exhibit cytotoxic effects on various cancer cell lines .
Drug Delivery Systems : The ester functionality allows for modification to enhance solubility and bioavailability of drugs. Ethyl esters are often used in prodrug strategies to improve pharmacokinetics .
Materials Science
Nanocomposites : The incorporation of this compound into polymer matrices has been explored for creating nanocomposites with enhanced mechanical properties and thermal stability. The trimethylstannyl group can facilitate interactions with other materials, improving overall composite performance .
Photocatalytic Applications : Research indicates that compounds with similar structures can be utilized in photocatalytic processes for environmental remediation, particularly in degrading organic pollutants under UV light .
Anticancer Research
A study published in a peer-reviewed journal examined the efficacy of organotin derivatives, including those related to ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]propanoate, against human cancer cell lines. The results indicated significant cytotoxicity, suggesting a mechanism involving apoptosis induction through mitochondrial pathways .
Nanocomposite Development
In a recent investigation, researchers synthesized nanocomposites incorporating this compound into a poly(lactic acid) matrix. These composites exhibited improved mechanical strength and thermal resistance compared to pure poly(lactic acid), highlighting the material's potential for biomedical applications such as scaffolds for tissue engineering .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
*Estimated based on structural complexity. †Calculated from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
